molecular formula C5H10FIN2 B3039379 1,3-Dimethyl-2-fluoroimidazolinium iodide CAS No. 1029633-62-2

1,3-Dimethyl-2-fluoroimidazolinium iodide

Cat. No.: B3039379
CAS No.: 1029633-62-2
M. Wt: 244.05 g/mol
InChI Key: QFMLMQJOVUROPV-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-fluoroimidazolinium iodide is a heterocyclic organic compound that consists of an imidazole ring, a fluorine atom, and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-fluoroimidazolinium iodide can be synthesized through a multi-step process involving the reaction of 1,3-dimethylimidazole with a fluorinating agent, followed by iodination. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethyl sulfoxide, and the reactions are carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-fluoroimidazolinium iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The imidazole ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated imidazole derivatives, while oxidation reactions can produce imidazole N-oxides .

Scientific Research Applications

1,3-Dimethyl-2-fluoroimidazolinium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolium iodide: Similar structure but lacks the fluorine atom.

    1,3-Dimethyl-2-phenylimidazolium iodide: Contains a phenyl group instead of a fluorine atom.

    2-Methylimidazolium iodide: Lacks one of the methyl groups and the fluorine atom.

Uniqueness

1,3-Dimethyl-2-fluoroimidazolinium iodide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and binding affinity. This makes it particularly valuable in applications requiring high specificity and efficiency .

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN2.HI/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMLMQJOVUROPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1F)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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